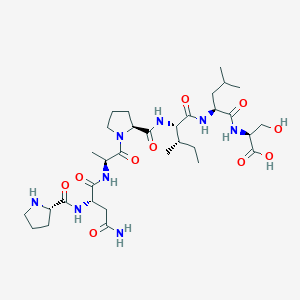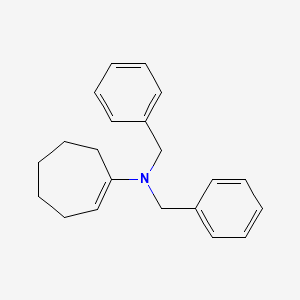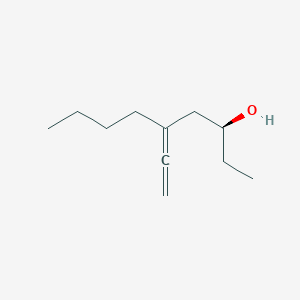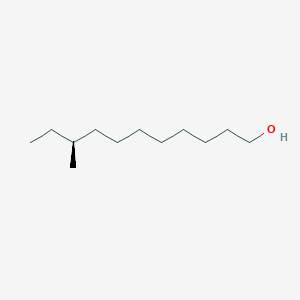
(S)-9-Methyl-1-undecanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-9-Methyl-1-undecanol is a chiral alcohol with the molecular formula C12H26O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the ninth carbon of an undecane chain, with a methyl group (-CH3) substituent on the same carbon. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that follows the Cahn-Ingold-Prelog priority rules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-Methyl-1-undecanol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, 9-methylundecan-1-one, using chiral catalysts or reagents. For instance, the use of chiral oxazaborolidine catalysts in the presence of borane (BH3) can yield the desired (S)-enantiomer with high enantioselectivity.
Another method involves the enantioselective hydroboration-oxidation of 9-methyl-1-undecene. This process typically employs a chiral borane reagent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can be an efficient and environmentally friendly method. These biocatalysts can be engineered to enhance their selectivity and activity, making the process more cost-effective and scalable.
化学反应分析
Types of Reactions
(S)-9-Methyl-1-undecanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (9-methylundecanal) or carboxylic acid (9-methylundecanoic acid) using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alkane (9-methylundecane) using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride (9-methylundecyl chloride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products
Oxidation: 9-Methylundecanal, 9-Methylundecanoic acid.
Reduction: 9-Methylundecane.
Substitution: 9-Methylundecyl chloride, 9-Methylundecyl bromide.
科学研究应用
(S)-9-Methyl-1-undecanol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile and chemical properties.
作用机制
The mechanism of action of (S)-9-Methyl-1-undecanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of proteins. The exact molecular targets and pathways involved would vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
®-9-Methyl-1-undecanol: The enantiomer of (S)-9-Methyl-1-undecanol, with a different spatial arrangement of atoms.
9-Methyl-1-decanol: A similar compound with a shorter carbon chain.
1-Dodecanol: A similar compound with a longer carbon chain and no methyl substituent.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other structurally similar compounds. Its specific spatial arrangement allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.
属性
CAS 编号 |
621359-57-7 |
|---|---|
分子式 |
C12H26O |
分子量 |
186.33 g/mol |
IUPAC 名称 |
(9S)-9-methylundecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |
InChI 键 |
BPCAUKGHVSVGCW-LBPRGKRZSA-N |
手性 SMILES |
CC[C@H](C)CCCCCCCCO |
规范 SMILES |
CCC(C)CCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


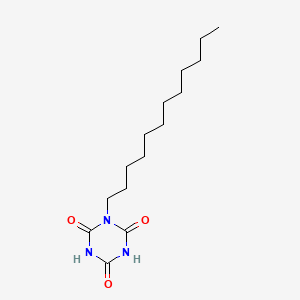
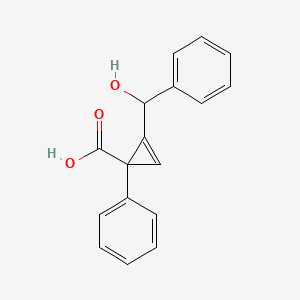
![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
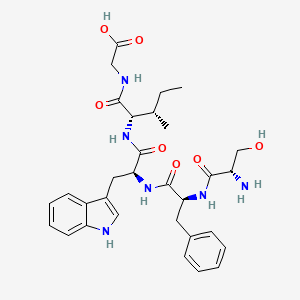
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
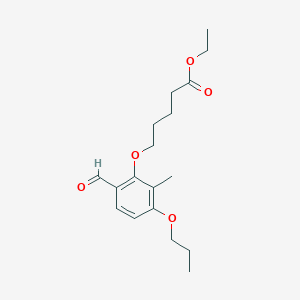

![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)
